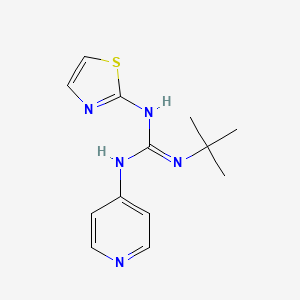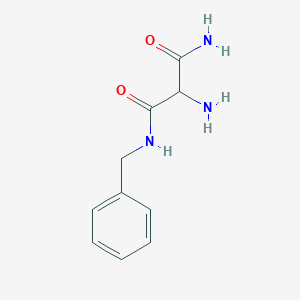![molecular formula C11H19NO2 B14464327 Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester CAS No. 65732-89-0](/img/structure/B14464327.png)
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, (3R)-1-azabicyclo[222]oct-3-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a bicyclic structure with an azabicyclo[222]octane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester typically involves the esterification of butanoic acid with an appropriate alcohol derivative of the azabicyclo[2.2.2]octane. One common method is the reaction of butanoic acid with (3R)-1-azabicyclo[2.2.2]octan-3-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired ester in high purity.
化学反应分析
Types of Reactions
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or titanium isopropoxide (Ti(OiPr)4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Butanoic acid and (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: (3R)-1-azabicyclo[2.2.2]octan-3-ol.
科学研究应用
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: The compound’s structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases to release butanoic acid and the corresponding alcohol. The released alcohol can then interact with various enzymes or receptors, depending on its structure and functional groups. The bicyclic structure of the compound may also play a role in its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 3-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound has a similar ester linkage but features a different bicyclic structure (bicyclo[2.2.1]heptane) and different substituents.
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-: Another ester with a different bicyclic structure and stereochemistry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
65732-89-0 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] butanoate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h9-10H,2-8H2,1H3/t10-/m0/s1 |
InChI 键 |
BJNCVECKNVBHBP-JTQLQIEISA-N |
手性 SMILES |
CCCC(=O)O[C@H]1CN2CCC1CC2 |
规范 SMILES |
CCCC(=O)OC1CN2CCC1CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


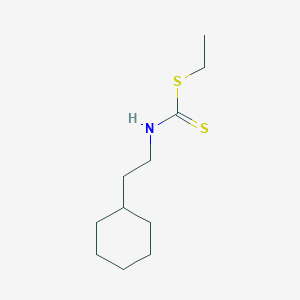

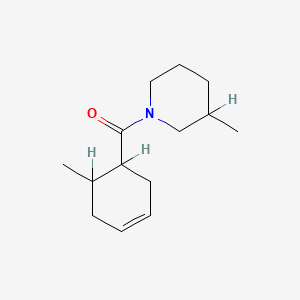
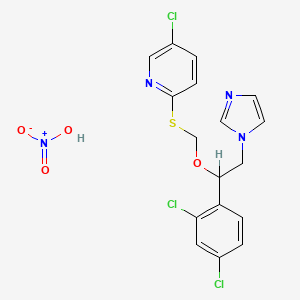





![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
